1-(3-Fluoro-4-methoxyphenyl)-3-propanoylpiperidin-2-one
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Overview
Description
1-(3-Fluoro-4-methoxyphenyl)-3-propanoylpiperidin-2-one is a chemical compound that belongs to the class of piperidinones It is characterized by the presence of a fluorine atom and a methoxy group attached to a phenyl ring, which is further connected to a piperidinone moiety
Preparation Methods
The synthesis of 1-(3-Fluoro-4-methoxyphenyl)-3-propanoylpiperidin-2-one typically involves multiple steps. One common synthetic route includes the following steps:
Starting Material: The synthesis begins with 3-fluoro-4-methoxybenzaldehyde.
Formation of Intermediate: The aldehyde undergoes a condensation reaction with a suitable amine to form an imine intermediate.
Cyclization: The imine intermediate is then cyclized to form the piperidinone ring.
Final Product:
Industrial production methods may involve optimization of reaction conditions, such as temperature, pressure, and the use of catalysts, to increase yield and purity.
Chemical Reactions Analysis
1-(3-Fluoro-4-methoxyphenyl)-3-propanoylpiperidin-2-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions using agents like lithium aluminum hydride or sodium borohydride can convert the compound to its corresponding alcohols or amines.
Substitution: The fluorine atom and methoxy group on the phenyl ring can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common reagents and conditions used in these reactions include organic solvents, acidic or basic catalysts, and controlled temperatures. Major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
1-(3-Fluoro-4-methoxyphenyl)-3-propanoylpiperidin-2-one has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as a pharmacophore in the development of new drugs, particularly for its anti-inflammatory and analgesic properties.
Material Science: It is used as a building block in the synthesis of advanced materials with specific electronic and optical properties.
Biochemistry: The compound is utilized in biochemical assays to study enzyme interactions and inhibition mechanisms.
Mechanism of Action
The mechanism of action of 1-(3-Fluoro-4-methoxyphenyl)-3-propanoylpiperidin-2-one involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The exact molecular pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
1-(3-Fluoro-4-methoxyphenyl)-3-propanoylpiperidin-2-one can be compared with other similar compounds, such as:
3-Fluoro-4-methoxyacetophenone: This compound shares the fluorine and methoxy substituents on the phenyl ring but lacks the piperidinone moiety.
1,3,4-Oxadiazole Derivatives: These compounds possess similar pharmacological properties and are used in similar applications, such as anti-inflammatory and analgesic agents.
The uniqueness of this compound lies in its specific structural features, which confer distinct chemical and biological properties.
Properties
Molecular Formula |
C15H18FNO3 |
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Molecular Weight |
279.31 g/mol |
IUPAC Name |
1-(3-fluoro-4-methoxyphenyl)-3-propanoylpiperidin-2-one |
InChI |
InChI=1S/C15H18FNO3/c1-3-13(18)11-5-4-8-17(15(11)19)10-6-7-14(20-2)12(16)9-10/h6-7,9,11H,3-5,8H2,1-2H3 |
InChI Key |
HJBWSANXZMTKEQ-UHFFFAOYSA-N |
Canonical SMILES |
CCC(=O)C1CCCN(C1=O)C2=CC(=C(C=C2)OC)F |
Origin of Product |
United States |
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